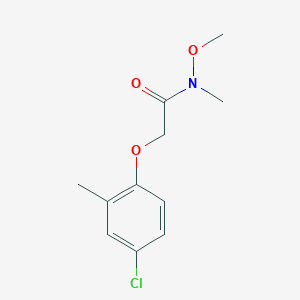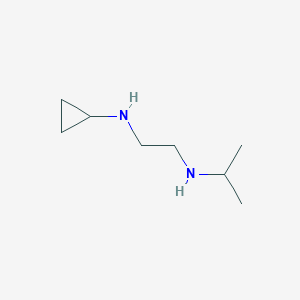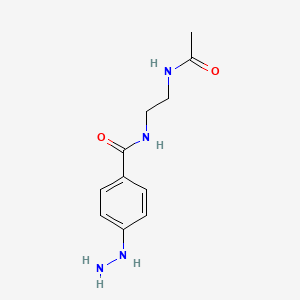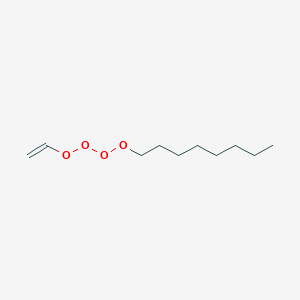
3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid typically involves the extraction from Ganoderma lucidum. The extraction process includes drying and powdering the fruiting bodies of the fungus, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate the desired compound .
Industrial Production Methods
Industrial production of this compound is primarily based on large-scale cultivation of Ganoderma lucidum. The cultivation process involves growing the fungus on a suitable substrate, such as sawdust or logs, under controlled environmental conditions. After harvesting, the extraction and purification processes are scaled up to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions
3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid synthesis and reactivity.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive molecule.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and liver disorders.
Wirkmechanismus
The mechanism of action of 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid involves multiple molecular targets and pathways. It is known to interact with key enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may activate antioxidant pathways, enhancing the cellular defense against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ganoderic acid alpha
- Ganoderic acid beta
- Lucidenic acid A
- Lucidenic acid N
- Ganoderic acid theta
Uniqueness
Compared to other similar compounds, 3,11-Dioxo-4beta,7beta,15alpha-trihydroxy-5alpha-lanost-8-en-24-oic acid stands out due to its unique combination of functional groups, which contribute to its distinct biological activities. Its specific hydroxyl and oxo groups play a crucial role in its interaction with biological targets, making it a valuable compound for therapeutic research .
Eigenschaften
Molekularformel |
C27H40O7 |
|---|---|
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
4-[7,15-dihydroxy-4-(hydroxymethyl)-4,10,13,14-tetramethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C27H40O7/c1-14(6-7-21(33)34)15-10-20(32)27(5)23-16(29)11-18-24(2,9-8-19(31)25(18,3)13-28)22(23)17(30)12-26(15,27)4/h14-16,18,20,28-29,32H,6-13H2,1-5H3,(H,33,34) |
InChI-Schlüssel |
PWSMDKBWXADYJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)CO)C)O)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}benzamide](/img/structure/B14803872.png)
![(9S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol](/img/structure/B14803880.png)

![1-(3-Chlorophenyl)-3-(4-(2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl)thiazol-2-yl)urea](/img/structure/B14803885.png)

![4-{(E)-[(4-iodophenyl)imino]methyl}-2-methoxyphenyl acetate](/img/structure/B14803897.png)


![[4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenyl] hydrogen sulfate](/img/structure/B14803925.png)

![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
![2-({[(4-Methoxyphenoxy)acetyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14803940.png)
![[(4-Isopropoxy-3-thienyl)methyl]amine](/img/structure/B14803943.png)

